molecular formula C12H12BrNO3 B1414067 Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1805492-28-7

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate

Cat. No.: B1414067
CAS No.: 1805492-28-7
M. Wt: 298.13 g/mol
InChI Key: RQXKZRUSDVDERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-cyano-3-methoxyphenylacetate typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable precursor, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The final step usually involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetates, while reduction and oxidation reactions can produce amines and carbonyl compounds, respectively.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-cyano-3-methoxyphenylacetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, while the methoxy group can influence the compound’s overall electronic properties. These interactions can affect biological pathways, such as enzyme activity or receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate can be compared with other similar compounds, such as:

    Ethyl 6-bromo-2-cyano-3-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 6-chloro-2-cyano-3-methoxyphenylacetate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 6-bromo-2-amino-3-methoxyphenylacetate: Similar structure but with an amino group instead of a cyano group.

Properties

IUPAC Name

ethyl 2-(6-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-9(7-14)11(16-2)5-4-10(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXKZRUSDVDERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate
Reactant of Route 4
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate
Reactant of Route 6
Ethyl 6-bromo-2-cyano-3-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.